Tbab hydrate

Description

Phase Equilibria in Promoted Gas Hydrate Formation

TBAB modifies hydrate phase equilibria by creating stabilized semi-clathrate frameworks that accommodate small gas molecules. Experimental measurements for methane-TBAB systems show distinct stabilization effects across TBAB concentrations:

| TBAB Mass Fraction | Temperature Range (K) | Pressure Range (MPa) | Temperature Increment vs. Pure CH₄ Hydrate (K) |

|---|---|---|---|

| 0.0350 | 283.4–293.1 | 3.21–9.87 | 7.7 |

| 0.0490 | 287.6–295.8 | 2.54–8.32 | 9.4 |

| 0.1500 | 290.1–302.4 | 1.89–6.75 | 13.5 |

Data adapted from methane-TBAB hydrate studies. For xenon-TBAB systems, 0.3 mass fraction TBAB shifts dissociation pressures from 10.09 MPa (pure Xe) to 1.57 MPa at 310.6 K. The modified Chen-Guo thermodynamic model accurately predicts these equilibria with average absolute deviations of 0.1 K and 0.08 MPa.

Influence of Ionic Additives on Hydrate Stability

Comparative studies of TBAB and Tetrabutylammonium Acetate (TBAA) reveal anion-dependent stabilization mechanisms:

| Additive | Anion | Mass Fraction | Temperature Increment (K) | Hydrogen Bond Strength with Water |

|---|---|---|---|---|

| TBAB | Br⁻ | 0.1500 | 13.5 | Strong |

| TBAA | CH₃COO⁻ | 0.0990 | 6.2 | Moderate |

Bromide ions form stronger hydrogen bonds with water molecules compared to acetate, enabling more effective lattice stabilization. Increasing TBAB concentration from 0.0350 to 0.1500 mass fraction enhances temperature stabilization by 75%, demonstrating concentration-dependent effects. Structural analyses confirm that bromide anions replace water molecules in the crystalline framework, while acetate anions primarily interact through electrostatic forces.

Multi-Component Phase Diagrams for Carbon Dioxide/Nitrogen Separation

While direct CO₂/N₂ phase diagrams are not provided in the cited studies, TBAB's thermodynamic promotion mechanisms suggest viable separation pathways. The semi-clathrate structure preferentially incorporates CO₂ due to its smaller molecular diameter (3.3 Å) compared to N₂ (3.6 Å). Experimental models for methane-TBAB systems can be extrapolated using the Chen-Guo framework:

Hydrate Phase Stability Criterion :

$$

fG = f^0G \exp\left(\frac{-\lambda1 \theta}{\lambda2}\right)

$$

Where $$fG$$ and $$f^0G$$ represent gas fugacity in bulk and empty hydrate phases, respectively.Selectivity Estimation :

CO₂/TBAB hydrate formation pressures at 283 K are projected to be 40–60% lower than equivalent N₂ systems based on relative gas hydrate stability.Concentration Effects :

0.1500 mass fraction TBAB aqueous solutions may enable CO₂ capture at 290 K and 2.5 MPa, compared to 8.9 MPa for pure CO₂ hydrates.

This thermodynamic framework provides a basis for designing TBAB-mediated gas separation processes, though experimental validation for specific CO₂/N₂ mixtures remains necessary.

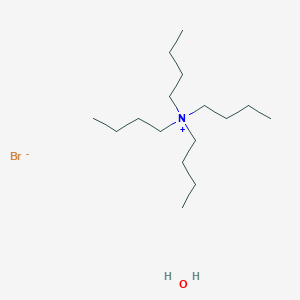

Properties

CAS No. |

37451-67-5 |

|---|---|

Molecular Formula |

C16H38BrNO |

Molecular Weight |

340.38 g/mol |

IUPAC Name |

tetrabutylazanium;bromide;hydrate |

InChI |

InChI=1S/C16H36N.BrH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 |

InChI Key |

JCHOVTKTIUCYQR-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromobutane . The resulting tetrabutylammonium bromide can then form hydrates with water under specific conditions. The formation of TBAB hydrate typically involves dissolving tetrabutylammonium bromide in water and allowing the solution to cool, leading to the formation of semi-clathrate hydrates .

Industrial Production Methods

In industrial settings, this compound can be produced by maintaining a controlled environment where the concentration of tetrabutylammonium bromide and the temperature are carefully regulated. The use of small channels and controlled flow rates can enhance the efficiency of hydrate formation .

Chemical Reactions Analysis

Role in Gas Hydrate Promotion

TBAB hydrate acts as a thermodynamic promoter for gas hydrates (e.g., CO₂, CH₄), reducing pressure/temperature requirements.

CO₂ Hydrate Formation

Molecular dynamics simulations reveal:

-

At 5–10 wt% TBAB , TBA⁺ ions adsorb on hydrate crystals, forming semi-clathrate cages that induce CO₂ hydrate growth .

-

Above 15 wt% TBAB , excessive TBA⁺ accumulation disrupts self-adjustment processes, inhibiting CO₂ mass transfer .

Phase Equilibrium Data for CH₄ + TBAB Hydrates

| TBAB Concentration (wt%) | Equilibrium Temp. (K) | Pressure (MPa) |

|---|---|---|

| 3.5 | 285.9 | 3.2 |

| 4.9 | 288.2 | 5.1 |

| 15.0 | 291.5 | 7.8 |

| Source: |

Salt Metathesis and Catalytic Reactions

This compound participates in salt-exchange reactions and organic catalysis:

Salt Metathesis

where MX = metal salt (e.g., NaCl, KI). This reaction is critical for synthesizing other tetrabutylammonium salts .

Interactions with Ionic Salts

This compound stability is influenced by ionic additives:

Dissociation Temperatures of Mixed TBAB + TBAC Hydrates

| TBAB:TBAC Ratio | Max. Dissociation Temp. (K) |

|---|---|

| 0.2:0.8 | 288.5 |

| 0.5:0.5 | 287.1 |

| 0.8:0.2 | 285.9 |

| Source: |

Mixed hydrates exhibit higher dissociation temperatures than pure TBAB hydrates, demonstrating synergistic stabilization .

Anti-Agglomeration in Industrial Processes

This compound slurry (19.3–29 wt%) with 6–8 wt% cocamidopropyl dimethylamine prevents agglomeration in CO₂ separation systems. Key outcomes:

-

Hydrate particle size reduced by 40–60% due to steric hindrance .

-

Separation efficiency improved by 25% in IGCC syngas systems .

Key Research Findings

-

Concentration-Dependent Promotion : Low TBAB concentrations (5–10 wt%) optimize CO₂ hydrate growth, while higher concentrations inhibit it .

-

Structural Flexibility : TBAB hydrates adopt multiple polytypes (TS-I frameworks) depending on anion inclusion and cation arrangement .

-

Thermal Stability : Dissociation temperatures of TBAB hydrates exceed 285 K under atmospheric pressure, making them viable for cold storage .

Scientific Research Applications

TBAB (tetrabutylammonium bromide) hydrate has garnered interest in recent years for its applications in gas storage, separation technologies, and refrigeration . TBAB's capacity to form hydrates without guest gas molecules, unlike normal clathrate hydrates, makes it suitable for these applications . Its mild formation conditions, including formation at atmospheric pressure, further contribute to its appeal .

Scientific Research Applications

Gas Storage and Separation: TBAB can act as an additive to reduce the equilibrium pressure of gas hydrates, which is commonly utilized to promote the formation of gas hydrates and in separating gas mixtures . Kamata et al. confirmed that TBAB could separate >90% of the H2S in the initial vapor phase from biogas by incorporating it into a 10 wt% TBAB solution, deeming TBAB hydrate an effective and economical desulfurization medium . Lee et al.'s study showed that the presence of TBAB at a weight percentage of 0.05 to 0.6 caused the H-Lw-V equilibrium line of the N2 + TBAB semiclathrates to be greatly shifted to higher temperature and lower pressure regions when compared to that of pure N2 hydrate, concluding that the highest stabilization effect was at a mass fraction of 0.4 .

Refrigeration Technologies and Cold Energy Storage: TBAB semi-clathrate hydrate slurry has been proposed as a promising cold energy storage medium in air-conditioning systems because of its high cold-storage capacity compared to mediums like water or ice slurry . Comparative analyses show this compound has a good cooling rate, cooling capacity, and energy storage .

Desalination: this compound formation is a favorable means of desalination in comparison to ice, suggesting the thermodynamic effectiveness of TBAB as a hydrate former .

Case Studies

This compound Growth in Small Dimensional Spaces:

Visual and direct study of hydrate growth behavior in pore-sized spaces is very challenging . In a study, a self-made transparent perfluoroalkoxy ethylene (PFA) tube was used to investigate the overall growth processes and kinetics of this compound, where a 40 wt% TBAB solution was injected . The corresponding phase equilibrium temperature of the 40 wt% TBAB solution is 12 °C . A microscopic hydration system was introduced to gain insights into the growth process and growth kinetics of this compound formation in confined pore-sized spaces, and a growth model was proposed for the mechanism of the growth process . Based on the growth kinetics and the Arrhenius equation, activation energy was calculated for the formation process, and the formation properties of TBAB semi-clathrate hydrates, including formation morphology and nucleation time, were obtained .

Morphology and Growth Kinetics:

The morphology of this compound is a study factor that should be focused on . Morphological observations are very useful in understanding the dynamics of this compound crystal growth to optimize its industrial application process . The growth kinetics of this compound are influenced by heat transfer, mass transfer, and the intrinsic hydrate formation kinetics . TBAB crystals are observed growing gradually from one end of the PFA tube to the other, in the shape of cylinders with a width of 240 m . Hydrate crystals grow in the tube with a constant linear rate of 15.67 m/s, which is faster than in the cooling reactor at the same temperature . The linear growth rate of hydrate crystal in the cooling reactor is nearly coincident with that of crystal in the tube at a higher temperature . Compared with crystal growth in the bulk system, crystals grow faster in small dimensional tubes .

Factors Affecting this compound Formation:

- Temperature Nucleation time rapidly increases from 9 min to 25 min with temperature increasing from -9.7 oC to -5.5 oC . The data indicate that nucleation time is strongly dependent on the experimental temperature .

- Subcooling The hydrate growth surface becomes flat with increasing subcooling (increased driving force), and crystals generated from more nucleation sites grow uniformly along the tube wall .

- Heat Transfer Morphology is mainly controlled by heat transfer when TBAB . In the bulk system, heat produced by partial hydrate formation contributes to a temperature increase, delaying hydrate formation, while this effect is eliminated in current small dimensional formation .

Mechanism of Action

The mechanism of action of tetrabutylammonium bromide hydrate involves its ability to form semi-clathrate hydrates with water. These hydrates have a polyhedral water framework that can trap gas molecules, making them useful for gas storage and separation . The tetrabutylammonium cation interacts with the water molecules, stabilizing the hydrate structure and enhancing its energy storage capacity .

Comparison with Similar Compounds

Tetra-n-Butylphosphonium Bromide (TBPB) Hydrate

- Structural Differences : Both TBAB and TBPB form orthorhombic or tetragonal semiclathrate structures. However, the C–P bond in TBPB is 0.2 Å longer than the C–N bond in TBAB, leading to subtle distortions in water cage geometry .

- Gas Selectivity : TBPB hydrates exhibit stronger squeezing of distorted cages, favoring gas molecules with specific shapes (e.g., linear vs. spherical) over size alone. TBAB, however, shows higher CO₂ capacity (0.0104 mol gas/mol water) compared to TBPB under similar conditions .

- Thermal Stability : TBPB hydrates have slightly lower melting temperatures (~1–2 K lower) than TBAB hydrates due to weaker cation-water interactions .

| Property | TBAB Hydrate | TBPB Hydrate |

|---|---|---|

| Structure | Orthorhombic/Tetragonal | Orthorhombic |

| CO₂ Capacity | 0.0104 mol gas/mol water | ~0.008 mol gas/mol water |

| Melting Point | 285–288 K (varies with concentration) | 283–286 K |

| Gas Preference | Size-based | Shape-based |

Tetra-n-Butyl Ammonium Chloride (TBAC) Hydrate

- CO₂ Selectivity : TBAC hydrates demonstrate superior CO₂ selectivity (up to 90% enrichment from flue gas) compared to TBAB but lower gas storage capacity .

- Pressure Reduction : TBAC reduces N₂/CO₂ hydrate formation pressure more effectively than TBAB, though both show similar effects for CH₄ .

- Crystal Morphology : TBAC forms thin, columnar hydrate crystals, whereas TBAB hydrates are bulkier and cluster more readily .

Tetrahydrofuran (THF) Hydrate

- Structure : THF forms classical clathrate hydrates (structure II) without ionic components, unlike TBAB’s semiclathrates.

- Gas Uptake : TBAB outperforms THF in CO₂ storage under moderate pressures (e.g., 3.0 MPa). For example, TBAB achieves 0.95 mol% CO₂ in hydrates vs. THF’s 0.85 mol% .

- Methane Selectivity : TBAB increases methane content in gas mixtures to ~67.86 mol% in single-stage separation, whereas THF-based processes struggle to exceed 43 mol% .

Cyclopentane (CP)

- Kinetics: CP accelerates nucleation due to its nonpolar nature and lower interfacial tension, achieving induction times <1 hour vs. TBAB’s 4–24 hours .

- Gas Capacity : TBAB at low concentrations (0.025–0.10 mass fraction) surpasses CP in methane uptake (e.g., 0.12 mol CH₄/mol water vs. 0.08 for CP) by maximizing small cage availability .

Other Quaternary Ammonium Salts

- Tetraethyl Ammonium Bromide (TEAB) : Unlike TBAB, TEAB acts as a thermodynamic inhibitor, raising hydrate formation pressures by ~10% for CH₄ systems .

- Tetra-n-Butyl Ammonium Fluoride (TBAF) : TBAF hydrates show pseudoplastic rheology in slurries, whereas TBAB exhibits Bingham plastic behavior, impacting industrial pumping requirements .

Influence of Concentration and Additives

- TBAB Concentration : Lower concentrations (0.29 mol%) enhance CO₂ selectivity, while higher concentrations (2.57 mol%) optimize thermodynamic stability and gas uptake . Excessive TBAB (>3.59 mol%) reduces small cage availability, limiting gas storage .

- Nanoparticle Additives: Adding 9.01 wt% hydroxylated carbon nanotubes (MWCNTol) or graphene (GN) to TBAB marginally improves CO₂ consumption (~5–10%) but stabilizes hydrate growth kinetics .

Biological Activity

Tetrabutylammonium bromide hydrate (TBAB hydrate) is a compound that has garnered attention in various scientific fields due to its unique properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a semi-clathrate hydrate formed by the interaction of tetrabutylammonium ions with water molecules. Its structure allows for unique intermolecular interactions, which contribute to its biological activity. The hydration number can vary, with studies indicating numbers such as 26 or 38 depending on the conditions of formation .

1. Antimicrobial Properties

Research has indicated that TBAB exhibits antimicrobial properties. A study demonstrated that TBAB could inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

2. Drug Delivery Systems

TBAB hydrates have been explored for their applications in drug delivery systems. Their ability to form stable hydrates can encapsulate therapeutic agents, enhancing their solubility and bioavailability. This property is particularly beneficial in delivering hydrophobic drugs .

3. Cold Energy Storage

Recent investigations have proposed TBAB semi-clathrate hydrates as effective cold energy storage mediums in air-conditioning systems. The formation kinetics and stability of TBAB hydrates under varying conditions make them suitable for applications requiring efficient thermal management .

Case Study: Growth Kinetics of this compound

A significant study focused on the growth kinetics of this compound in confined spaces. Using a transparent PFA tube, researchers observed that hydrate crystals grow faster in smaller dimensions compared to bulk systems. The linear growth rate was measured at approximately 15.67 μm/s in the tube, exceeding the rate observed in bulk conditions .

| Condition | Growth Rate (μm/s) | Temperature (°C) |

|---|---|---|

| Confined Tube | 15.67 | -6.5 |

| Cooling Reactor | 10.49 | -8.8 |

This data highlights the importance of spatial constraints on hydrate formation and suggests potential applications in microfluidic devices.

Table: Summary of Biological Activities of this compound

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Drug Delivery | Enhances solubility and bioavailability of drugs | |

| Cold Energy Storage | Efficient medium for thermal management |

The biological activity of this compound can be attributed to several mechanisms:

- Disruption of Cell Membranes : TBAB interacts with microbial cell membranes, leading to structural damage and cell death.

- Encapsulation : The semi-clathrate structure allows for the entrapment of drugs, improving their delivery and efficacy.

- Thermal Properties : The unique thermal characteristics of TBAB hydrates facilitate efficient energy transfer and storage.

Q & A

How can researchers characterize the structural differences between TBAB hydrate polymorphs (e.g., Type A vs. Type B) using advanced analytical techniques?

This compound exists in multiple polymorphic forms (e.g., tetragonal Type A and orthorhombic Type B), which influence gas storage and separation efficiency. To distinguish these structures:

- Raman spectroscopy : Monitor peaks at 1,309.5 cm⁻¹ (C–C deformation) and 1,446.6 cm⁻¹ (C–H shear) for TBA⁺ cations. Type A (26H₂O) shows broader peaks compared to Type B (38H₂O), which narrows due to lattice rigidity .

- Powder X-ray diffraction (PXRD) : Type A (tetragonal, space group P4/m) shows distinct peaks at 2θ = 5.976° (012) and 6.969° (003), while Type B (orthorhombic, Pmma) exhibits peaks at 8.406° (200) and 10.941° (220) .

- Unit cell parameters : Type A has a smaller unit cell (e.g., a = 16.609 Å, trigonal) compared to Type B (a = 28.5 Å, monoclinic) .

What methodological approaches resolve contradictions in gas uptake kinetics under varying TBAB concentrations?

Conflicting data on gas consumption (e.g., CO₂ or H₂) at higher TBAB concentrations (>0.29 mol%) arise from competing effects:

- Kinetic promotion : Lower concentrations (0.14–0.29 mol%) reduce induction time and accelerate hydrate growth by stabilizing the water lattice .

- Thermodynamic inhibition : At >0.29 mol%, excessive TBAB disrupts hydrate cages, lowering gas uptake. For example, CO₂ recovery peaks at 0.62 mol% TBAB but declines at 2.57 mol% due to steric hindrance .

- Experimental optimization : Use in situ Raman spectroscopy to monitor real-time gas diffusion into 512 cages, ensuring minimal lattice distortion .

How do phase equilibrium models integrate electrolyte interactions for this compound systems?

The electrolyte NRTL model combined with the Chen-Guo hydrate model predicts phase equilibria by:

- Accounting for TBAB dissociation into TBA⁺ and Br⁻ ions, which alter water activity .

- Fitting structural parameters (e.g., λ₁ = 3/26 for Type A, β = 9.381 K·MPa⁻¹) to experimental data for CO₂/H₂/CH₄ mixtures .

- Validating predictions against multi-component datasets (e.g., CO₂+H₂+TBAB systems at 2.8 MPa and 278–284 K) .

What experimental protocols quantify the "memory effect" in this compound re-nucleation?

The memory effect (accelerated re-nucleation post-dissociation) is studied via:

- Isochoric cooling-heating cycles : After dissociation at equilibrium point B (Figure 6), re-cool the system to track nucleation time. For 20 wt% TBAB, re-nucleation occurs 30% faster than initial runs .

- Pressure-temperature (P-T) hysteresis : Compare paths (A→B→C for initial nucleation vs. A’→B’→C’ for re-nucleation). Memory effect reduces subcooling by 0.5–1.0 K .

- Surfactant control : Add 0.025 wt% SDS to isolate TBAB’s thermodynamic role from kinetic effects .

How do molecular dynamics (MD) simulations clarify this compound stability and guest selectivity?

MD simulations reveal:

- Cavity stabilization energy (ΔE_GH) : TBAB in large cages provides higher stabilization (ΔE_GH = −120 kJ/mol) than THF (−80 kJ/mol) or H₂ (−20 kJ/mol), favoring CO₂/CH₄ selectivity .

- Guest-host interactions : CO₂ preferentially occupies 512 cages in TBAB hydrates, while H₂ requires higher pressures (e.g., 5.8 MPa for N₂-TBAB systems) .

- Hydrate-solution interfaces : Simulate TBA⁺ cation orientation to optimize gas diffusion pathways .

What advanced techniques validate the coexistence of this compound polymorphs during CO₂ capture?

- In situ Raman mapping : Track spatial distribution of Type A and Type B hydrates during growth. For example, Type A dominates at 276 K and 2 MPa, while Type B forms at higher TBAB concentrations (e.g., 38H₂O stoichiometry) .

- Low-field NMR : Quantify hydrate content via transverse relaxation time (T₂) distributions. Solid hydrate signals (T₂ < 10 ms) differentiate from liquid phases .

- DSC-TGA coupling : Measure dissociation enthalpies (ΔH ≈ 200–300 kJ/kg) to identify polymorphic transitions .

How do researchers reconcile contradictory CO₂ separation efficiencies in this compound systems?

Discrepancies arise from:

- Gas composition : CO₂ separation factors range from 33.8 (TBPB) to 85.5 (TBAB) for 40% CO₂/CH₄ feeds. Optimize TBAB concentration (0.62 mol%) and pressure (2.8 MPa) for maximum recovery (0.502) .

- Additives : DMSO increases CO₂ solubility, improving separation factors from 40 (TBAB alone) to 59.22 (TBAB+DMSO) .

- Hydrate-slurry dynamics : Use continuous separation reactors to avoid hydrate plugging at stoichiometric TBAB concentrations (>0.32 mass fraction) .

What methodologies optimize this compound-based hydrogen storage in mixed-gas systems?

- Phase equilibria tuning : For H₂+CO₂ mixtures, 0.08 mass fraction TBAB moderates equilibrium pressure from 5.4 MPa to 0.6 MPa at 280 K .

- Co-promoters : Combine TBAB with TiAAB to enhance H₂ storage in semiclathrates (ΔE_GH = −150 kJ/mol for TiAAB vs. −120 kJ/mol for TBAB) .

- Kinetic profiling : Track induction times (<30 min at 0.29 mol% TBAB) and gas consumption rates (0.05 mol H₂/min·L) under 4.5 MPa driving forces .

How do surfactants like SDS influence this compound phase equilibria and growth kinetics?

- Phase equilibria : SDS (0.025 wt%) does not shift equilibrium P-T conditions but accelerates nucleation by reducing interfacial tension (e.g., 20% faster growth at 10 wt% TBAB) .

- Morphological control : SDS promotes hydrate film growth on reactor walls, improving gas-liquid contact .

- Contradictions : While SDS aids kinetics, excess surfactant (>0.05 wt%) destabilizes TBAB-water interactions, requiring optimization .

What experimental frameworks address contradictions in hydrate adhesion and mechanical stability?

- Shear stress measurements : Use force sensors to quantify this compound-substrate adhesion (e.g., 0.1–0.3 MPa critical shear stress at ΔT = 2 K) .

- Subcooling modulation : Adhesion decreases exponentially with temperature (e.g., from 0.25 MPa at 274 K to undetectable levels at 278 K) .

- Surface pretreatment : Coat substrates with hydrophobic polymers (e.g., PDMS) to minimize hydrate deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.